molecular formula C15H14N2O3S B2490009 Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate CAS No. 625822-63-1

Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate

Cat. No.: B2490009
CAS No.: 625822-63-1
M. Wt: 302.35
InChI Key: RQXRZTHBHUMLKF-UHFFFAOYSA-N
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Description

Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring, a benzoate ester, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate typically involves the following steps:

    Formation of the Sulfanylacetyl Intermediate: The initial step involves the reaction of 2-pyridinethiol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(pyridin-2-ylsulfanyl)acetyl chloride.

    Amidation Reaction: The intermediate is then reacted with methyl 2-aminobenzoate in the presence of a base like sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen gas.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, alcohols, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the sulfanylacetyl group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate: Characterized by the presence of a pyridine ring, a benzoate ester, and a sulfanylacetyl group.

    Ethyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridine ring allows for coordination with metal ions, while the benzoate ester provides a site for further chemical modification.

Properties

IUPAC Name

methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-20-15(19)11-6-2-3-7-12(11)17-13(18)10-21-14-8-4-5-9-16-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXRZTHBHUMLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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